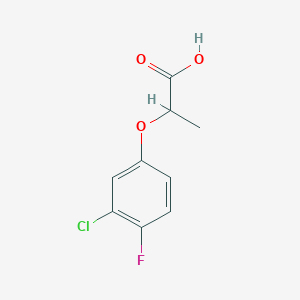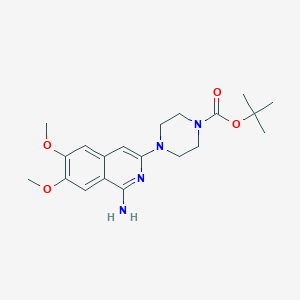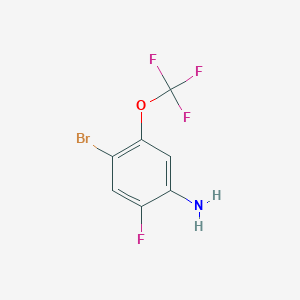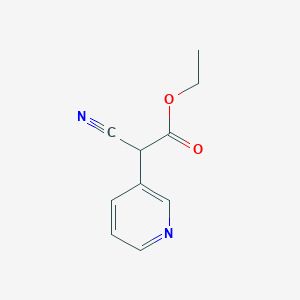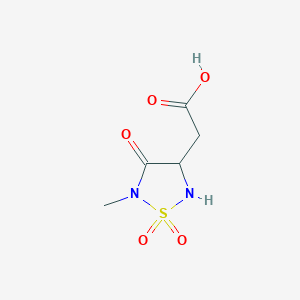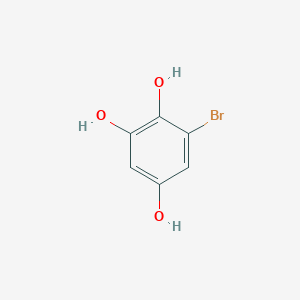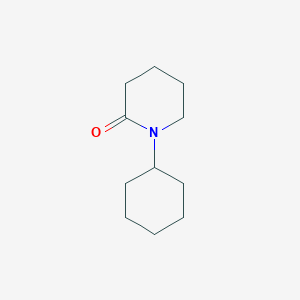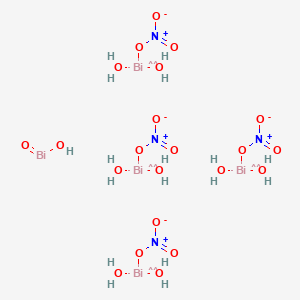
Bismuth (III) nitrate oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has been used historically in medicine as a treatment for duodenal ulcers and as an anti-diarrheic agent . The compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Bismuth(III) subnitrate can be synthesized by reacting bismuth metal with concentrated nitric acid. The reaction proceeds as follows:
Bi+4HNO3→Bi(NO3)3+2H2O+NO
This reaction produces Bismuth(III) nitrate, which can then be hydrolyzed to form Bismuth(III) subnitrate when the pH increases above 0 .
Industrial Production Methods
In industrial settings, Bismuth(III) subnitrate is produced by suspending crystalline bismuth nitrate in a solution and adjusting the pH by adding refined sodium carbonate solution or ammonia water. The reaction product is then continuously stirred, filtered, washed, and dried .
化学反応の分析
Types of Reactions
Bismuth(III) subnitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent.
Reduction: It can be reduced under certain conditions.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with Bismuth(III) subnitrate include diols for acetalization and ketalization of aldehydes and ketones . The compound can also be used in nitration reactions with thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetalization and ketalization reactions produce acetals and ketals, respectively .
科学的研究の応用
Bismuth(III) subnitrate has a wide range of scientific research applications:
作用機序
The mechanism of action of Bismuth(III) subnitrate involves its ability to exert protective effects on the gastric mucosa. This is believed to be secondary to the production of endogenous mucosal prostaglandin (PGE2), which is deficient in peptic ulcer disease . Additionally, Bismuth(III) subnitrate has antacid neutralizing activity, which significantly affects gastric pH postprandially .
類似化合物との比較
Similar Compounds
Bismuth(III) nitrate: A salt composed of bismuth in its cationic +3 oxidation state and nitrate anions.
Bismuth(III) oxide: A compound formed by the combination of bismuth and oxygen.
Uniqueness
Bismuth(III) subnitrate is unique due to its high water solubility and its specific applications in medicine as an antacid and treatment for duodenal ulcers. Its ability to act as a catalyst in chemical reactions also sets it apart from other bismuth compounds .
特性
分子式 |
Bi5H17N4O22 |
|---|---|
分子量 |
1470.05 g/mol |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+1;4*-1;;;;;;;;;;/p-1 |
InChIキー |
HVRSTLCKIBWUMG-UHFFFAOYSA-M |
正規SMILES |
[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].O.O.O.O.O.O.O.O.O[Bi]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


